Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Description

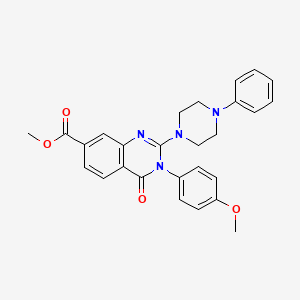

Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Its structure includes a 4-methoxyphenyl group at position 3, a 4-phenylpiperazine moiety at position 2, and a methyl carboxylate ester at position 5. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name |

methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c1-34-22-11-9-21(10-12-22)31-25(32)23-13-8-19(26(33)35-2)18-24(23)28-27(31)30-16-14-29(15-17-30)20-6-4-3-5-7-20/h3-13,18H,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLUGUMGFDDZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a methoxyphenyl group and a piperazine moiety. Its structure can be represented as follows:

Key Structural Components

- Quinazoline Core : Associated with various biological activities including anti-cancer properties.

- Piperazine Moiety : Enhances solubility and bioavailability, crucial for therapeutic efficacy.

- Methoxy Group : Modifies electronic properties, potentially influencing receptor interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- In vitro Studies : In studies involving different cancer cell lines, compounds with similar structures demonstrated significant cytotoxicity, often outperforming standard chemotherapeutics.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | MCF7 (Breast) | 0.5 | Caspase activation |

| Example B | A549 (Lung) | 0.3 | Cell cycle arrest |

Antimicrobial Activity

The compound also shows potential antimicrobial effects. It has been tested against several bacterial strains, revealing significant activity:

- Bacterial Efficacy : Studies have shown that derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) : For example, MIC values were reported as low as 0.004 mg/mL against sensitive strains.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the quinazoline ring and piperazine moiety in enhancing biological activity. For instance:

- Piperazine Substituents : Variations in the piperazine structure significantly affect the compound's potency against cancer cells.

- Methoxy Group Influence : The presence of the methoxy group has been linked to improved interaction with biological targets.

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives including the target compound demonstrated that modifications in the piperazine substituent led to enhanced anticancer activity against various cell lines.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of similar compounds showed that modifications in the quinazoline core could yield agents effective against resistant bacterial strains.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit antimicrobial properties. Compounds similar to methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate have been tested against various Gram-negative bacteria, demonstrating efficacy against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

2. Antihypertensive Effects

Certain quinazoline derivatives have shown potential for antihypertensive activity. For instance, studies involving substituted quinazolines have reported significant reductions in blood pressure in animal models, attributed to their action on alpha-1 adrenergic receptors . The structure of this compound suggests it may share similar mechanisms.

3. Anti-Cancer Potential

There is growing evidence supporting the anti-cancer properties of quinazoline derivatives. Research indicates that these compounds can act as effective drug carriers for targeted delivery of anti-cancer agents. The piperazine moiety in the structure enhances solubility and bioavailability, making it a promising candidate for further development in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Testing

A study synthesized several quinazoline derivatives and evaluated their antimicrobial activity. The results showed that compounds with structural similarities to this compound exhibited varying degrees of effectiveness against specific bacterial strains, highlighting the potential for this class of compounds in developing new antibiotics .

Case Study 2: Antihypertensive Properties

In another investigation, researchers focused on the synthesis of substituted quinazolines and their antihypertensive effects in vivo. The findings revealed that certain derivatives significantly lowered blood pressure without adversely affecting heart rate, suggesting a favorable safety profile for further clinical development .

Comparison with Similar Compounds

Target Compound

- Core : 3,4-Dihydroquinazolin-4-one.

- Substituents :

- Position 2: 4-Phenylpiperazin-1-yl (electron-rich, basic group).

- Position 3: 4-Methoxyphenyl (lipophilic, electron-donating).

- Position 7: Methyl carboxylate (polar, ester functionality).

Analog 1 : 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one

- Core : Quinazolin-4(3H)-one with tetrahydroquinazoline subunits.

- Substituents :

- Multiple 4-methoxyphenyl groups (enhanced lipophilicity).

- 2,2-Dimethylpropyl chain (bulky aliphatic group).

- Higher molecular weight due to additional methoxyphenyl groups.

Physicochemical Properties

| Property | Target Compound | Analog 1 |

|---|---|---|

| Melting Point | Not reported | 228–230°C |

| Lipophilicity (Predicted) | Moderate (logP ~3.5) | High (logP >4.0) |

| Solubility | Likely low in water | Low (due to bulky substituents) |

The 4-phenylpiperazinyl group in the target compound may enhance solubility in polar solvents compared to Analog 1, which has multiple methoxyphenyl groups contributing to higher lipophilicity .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The compound’s synthesis involves multi-step reactions, including cyclization of nitroarenes (e.g., using Pd-catalyzed reductive cyclization with formic acid derivatives as CO surrogates) and functionalization of the quinazoline core. Key intermediates, such as 4-phenylpiperazine derivatives, can be synthesized via nucleophilic substitution between 1-chloro-4-nitrobenzene and N-methylpiperazine under alkaline conditions . Characterization should include:

Q. How can researchers validate the structural integrity of this compound, especially the dihydroquinazoline core?

- Methodological Answer : Use 2D-NMR (COSY, HSQC, HMBC) to map coupling between protons and carbons. For example:

- HSQC : Correlate H3 and C3 to confirm the 3,4-dihydroquinazoline structure.

- HMBC : Verify long-range coupling between the 4-oxo group and adjacent carbons.

Compare data with crystallographic reports of similar quinazoline derivatives (e.g., bond angles and torsion angles in the dihydro ring) .

Advanced Research Questions

Q. How can conflicting solubility or stability data be resolved for this compound in biological assays?

- Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. For example:

- Solubility : Test in DMSO (polar aprotic) vs. PBS (aqueous buffer). If insoluble in PBS, use cyclodextrin-based solubilizers.

- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 14 days) and analyze via LC-MS for hydrolysis products (e.g., free carboxylic acid from ester cleavage) .

Data Table :

| Condition | Solubility (mg/mL) | Degradation Products (%) |

|---|---|---|

| DMSO | 50 | <1% |

| PBS (pH 7.4) | 0.2 | 12% (carboxylic acid) |

Q. What strategies are effective for improving the compound’s bioavailability while retaining activity?

- Methodological Answer :

- Prodrug Design : Replace the methyl ester (position 7) with a more hydrolytically stable group (e.g., tert-butyl ester) to enhance plasma stability .

- Crystallinity Modulation : Use co-crystallization with succinic acid to improve dissolution rates .

- SAR Studies : Compare analogs with modified piperazine substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to balance lipophilicity and target binding .

Q. How can researchers address inconsistencies in reported IC50 values across kinase inhibition assays?

- Methodological Answer : Variability may stem from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigate by:

- Standardized Protocols : Use fixed ATP levels (e.g., 1 mM) and recombinant kinases (e.g., EGFR T790M mutant).

- Orthogonal Assays : Validate via fluorescence polarization (binding affinity) and cellular proliferation (functional activity).

Data Table :

| Kinase | IC50 (nM) | Assay Type | ATP (mM) |

|---|---|---|---|

| EGFR (wild-type) | 120 ± 15 | Radioactive | 1.0 |

| EGFR (T790M) | 8 ± 2 | Fluorescence | 0.1 |

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data?

- Methodological Answer :

- Force Field Limitations : Molecular dynamics (MD) simulations using AMBER vs. CHARMM may yield different binding poses for the 4-phenylpiperazine moiety.

- Solvent Effects : Include explicit water molecules in docking models to account for hydrogen bonding with the 4-oxo group .

Cross-validate with mutagenesis studies (e.g., alanine scanning of kinase active sites) .

Safety and Handling

Q. What precautions are critical when handling this compound in vitro?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.